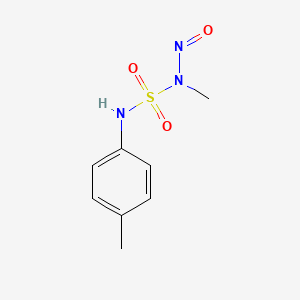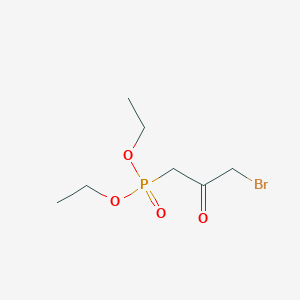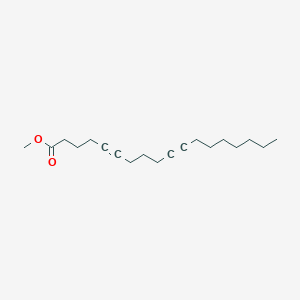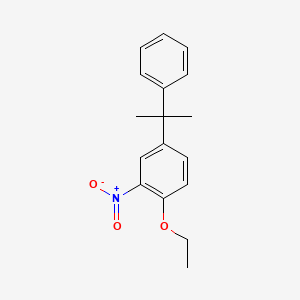![molecular formula C11H9ClN4O2S B14625808 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride CAS No. 57198-81-9](/img/structure/B14625808.png)
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is a diazonium salt that features a benzene ring substituted with a pyridin-2-ylsulfamoyl group and a diazonium chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(Pyridin-2-yl)sulfamoyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium salts.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Major Products
Substitution Products: Aryl halides, aryl cyanides, or phenols.
Azo Compounds: Formed through coupling with phenols or aromatic amines.
Aplicaciones Científicas De Investigación
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds through substitution and coupling reactions.
Biology: Potential use in labeling and detection of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mecanismo De Acción
The mechanism of action of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions, where it is replaced by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Pyridin-2-yl)sulfamoyl]aniline: The precursor to the diazonium salt.
Benzene-1-diazonium chloride: A simpler diazonium salt without the pyridin-2-ylsulfamoyl group.
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-sulfonamide: A related compound with a sulfonamide group instead of a diazonium group.
Uniqueness
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is unique due to the presence of both the pyridin-2-ylsulfamoyl group and the diazonium group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Propiedades
Número CAS |
57198-81-9 |
|---|---|
Fórmula molecular |
C11H9ClN4O2S |
Peso molecular |
296.73 g/mol |
Nombre IUPAC |
4-(pyridin-2-ylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C11H9N4O2S.ClH/c12-14-9-4-6-10(7-5-9)18(16,17)15-11-3-1-2-8-13-11;/h1-8H,(H,13,15);1H/q+1;/p-1 |
Clave InChI |
RGNDWNXPMRAFCA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)



![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)

![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)
